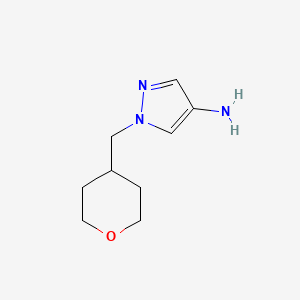
1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine, also known as THPMA, is a heterocyclic compound composed of an amine and a pyran ring. It is an organic compound that has been used in various scientific applications and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antitumor, Antifungal, and Antibacterial Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine and its derivatives have shown potential in antitumor, antifungal, and antibacterial applications. A study by Titi et al. (2020) on pyrazole derivatives, including this compound, highlighted their significant biological activity against breast cancer and microbes, emphasizing the molecule's pharmacophore sites responsible for these activities (Titi et al., 2020).
Synthesis and Structural Analysis
The compound's synthesis and structure have been explored extensively. For example, Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on this compound, highlighting its utility in creating complex molecular structures (Agekyan & Mkryan, 2015).
Development of New Therapies
Barcan et al. (2019) described a novel synthesis of GSK2981278A, a RORγ inverse agonist for psoriasis treatment, utilizing (tetrahydro-2H-pyran-4-yl)methanol, a related compound, in a safer and more efficient process (Barcan et al., 2019).
Impact on Polymerization Processes
Choi et al. (2015) investigated cobalt(II) complexes containing derivatives of this compound, revealing their significant influence on polymerization processes, particularly in producing poly(methylmethacrylate) (Choi et al., 2015).
Key Intermediates in Drug Synthesis
The compound has been used as a key intermediate in drug synthesis. Hashimoto et al. (2002) described its use in creating a CCR5 antagonist, TAK-779, demonstrating its critical role in developing new therapeutic agents (Hashimoto et al., 2002).
Environmentally Friendly Synthesis Methods
Wang et al. (2011) developed an environmentally friendly protocol for synthesizing derivatives of this compound, highlighting its role in green chemistry (Wang et al., 2011).
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSZABMPSQLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



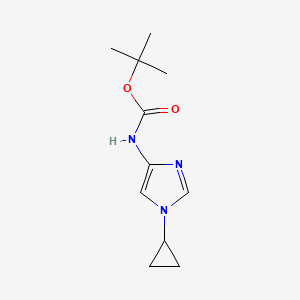
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)
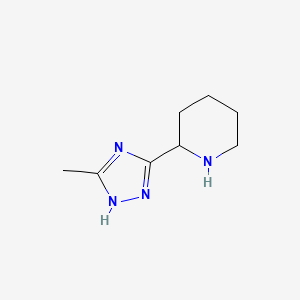
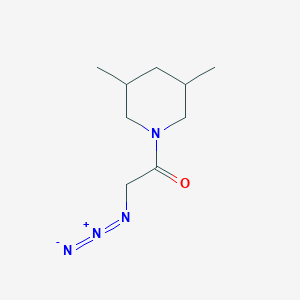





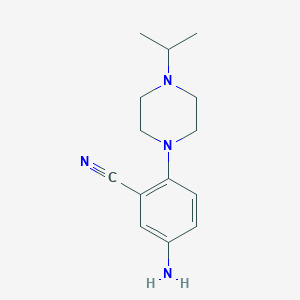
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)
